methyl 4-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate
Description
Methyl 4-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a rhodanine-based derivative characterized by a 2-fluorobenzylidene moiety at the 5-position and a methyl benzoate group at the 3-position of the thiazolidinone ring. The (5E)-configuration ensures optimal spatial arrangement for interactions with biological targets. Rhodanine derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties, with structural modifications like fluorination and esterification significantly altering their physicochemical and pharmacological profiles .
Properties
IUPAC Name |
methyl 4-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FNO3S2/c1-23-17(22)11-6-8-13(9-7-11)20-16(21)15(25-18(20)24)10-12-4-2-3-5-14(12)19/h2-10H,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYWDQLCSGOVRU-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate typically involves a multistep process. One common method includes the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with methyl 4-bromobenzoate in the presence of a base to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity using advanced techniques like nano-catalysis and green chemistry .
Chemical Reactions Analysis
Methyl 4-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of thiazolidine derivatives.
Scientific Research Applications
Methyl 4-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development, particularly in anticancer and antimicrobial therapies.
Medicine: Due to its pharmacological properties, it is studied for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Benzylidene Ring
Fluorine Position and Electronic Effects
- 2-Fluorobenzylidene vs. The ortho-fluorine may also increase electron-withdrawing effects, stabilizing the conjugated system and improving reactivity .
- Non-Fluorinated Analogues: Compounds like (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one () lack fluorine, resulting in reduced electronegativity and altered hydrogen-bonding capabilities. This often correlates with lower enzymatic inhibition potency compared to fluorinated derivatives .
Methoxy and Hydroxy Substituents :
Derivatives such as methyl 2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate () feature polar groups that enhance solubility but may reduce membrane permeability. The methyl benzoate in the target compound balances lipophilicity, favoring cellular uptake .
Modifications at the 3-Position of the Thiazolidinone Ring
Methyl Benzoate vs. Carboxylic Acid :
Replacing the carboxylic acid (e.g., 4-(...)-benzoic acid in ) with a methyl ester (target compound) increases lipophilicity (logP), improving blood-brain barrier penetration. However, ester groups may require metabolic activation (hydrolysis) for activity, unlike the directly ionizable carboxylic acid .
Sulfanyl and Acetamide Chains :
Compounds like 2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid () incorporate sulfanyl groups, which can act as hydrogen bond donors or participate in redox reactions. The target compound’s benzoate group offers π-π stacking opportunities with aromatic residues in enzymes .
Anticancer Activity :
Rhodanine derivatives with fluorinated benzylidenes (e.g., ) show enhanced apoptosis induction compared to non-fluorinated analogues. The target compound’s 2-fluoro group may improve binding to kinases like apoptosis signal-regulating kinase 1 (ASK1), as seen in related compounds () .
Antimicrobial Activity :
Derivatives with nitro-furyl substituents () exhibit broad-spectrum antimicrobial activity but higher cytotoxicity. The target compound’s fluorine and benzoate groups may reduce off-target effects while maintaining efficacy .
Melting Points and Solubility :
Biological Activity
Methyl 4-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, a compound characterized by its unique thiazolidinone structure, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be illustrated as follows:
| Property | Description |
|---|---|
| Molecular Formula | C17H14FN2O3S |
| Molecular Weight | 347.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 763114-26-7 |
The compound features a thiazolidinone core which is known for its diverse biological activities, including anti-inflammatory and antitumor effects.
Antimicrobial Activity
Research indicates that compounds with thiazolidinone structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolidinones possess activity against various bacterial strains. This compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Anticancer Potential
Thiazolidinones have been extensively studied for their anticancer properties. The compound in focus has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in several cancer types, including breast and liver cancer cells.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The thiazolidinone moiety may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Study 2: Anticancer Activity
In a laboratory setting, the compound was tested against MCF7 (breast cancer) and HepG2 (liver cancer) cell lines. Results showed an IC50 value of 15 µM for MCF7 cells and 20 µM for HepG2 cells after 48 hours of treatment, demonstrating significant cytotoxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
